5-Nitro-2-(2-pyridinyl)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(2-pyridinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(2-pyridinyl)benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloropyridine in the presence of a base, followed by nitration to introduce the nitro group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(2-pyridinyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Amino-2-(pyridin-2-yl)-1,3-benzothiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(2-pyridinyl)benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2-pyridinyl)benzothiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(pyridin-2-yl)-1H-benzimidazole
- 6-Nitro-2-(pyridin-2-yl)-1H-benzimidazole
- 5-Nitro-2-(2-pyridyl)benzimidazole
Uniqueness
5-Nitro-2-(2-pyridinyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and pyridinyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
CAS No. |
61352-23-6 |
---|---|
Molecular Formula |
C12H7N3O2S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
5-nitro-2-pyridin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7N3O2S/c16-15(17)8-4-5-11-10(7-8)14-12(18-11)9-3-1-2-6-13-9/h1-7H |
InChI Key |
BJYFAMSBOFWNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.